molecular formula C12H18N4O2 B13488194 3-Amino-2-(4-ethylpiperazin-1-yl)isonicotinic acid

3-Amino-2-(4-ethylpiperazin-1-yl)isonicotinic acid

Cat. No.: B13488194
M. Wt: 250.30 g/mol
InChI Key: USARSKQDHXYENR-UHFFFAOYSA-N
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Description

3-amino-2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that contains both a pyridine ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 2-chloro-5-(chloromethyl)pyridine with 1-ethylpiperazine to form 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine . This intermediate can then be further reacted with appropriate reagents to introduce the carboxylic acid group at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives.

Scientific Research Applications

3-amino-2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and piperazine derivatives, such as:

Uniqueness

What sets 3-amino-2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile scaffold for the development of new compounds with potential therapeutic and industrial uses.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

3-amino-2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H18N4O2/c1-2-15-5-7-16(8-6-15)11-10(13)9(12(17)18)3-4-14-11/h3-4H,2,5-8,13H2,1H3,(H,17,18)

InChI Key

USARSKQDHXYENR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=C2N)C(=O)O

Origin of Product

United States

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